molecular formula C10H16O B14259266 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol CAS No. 185099-79-0

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol

Cat. No.: B14259266
CAS No.: 185099-79-0
M. Wt: 152.23 g/mol
InChI Key: RKILJTNCOQLIKY-UHFFFAOYSA-N
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Description

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol is a monocyclic terpenoid alcohol characterized by a cyclohexene ring substituted with an ethenyl group at position 4 and two methyl groups at position 2. The hydroxyl group at position 1 confers polarity, influencing its solubility and reactivity. Its molecular formula is inferred as C₁₀H₁₆O, with a molecular weight of 152.23 g/mol (calculated based on analogs).

Properties

CAS No.

185099-79-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-ethenyl-2,2-dimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-4-8-5-6-9(11)10(2,3)7-8/h4,7,9,11H,1,5-6H2,2-3H3

InChI Key

RKILJTNCOQLIKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CCC1O)C=C)C

Origin of Product

United States

Chemical Reactions Analysis

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol undergoes several types of chemical reactions:

Scientific Research Applications

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other cyclohexene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, which can influence its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Source/Application Reference
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol C₁₀H₁₆O 2,2-dimethyl; 4-ethenyl Hydroxyl Synthetic/Natural (inferred)
5,5-Dimethyl-cyclohex-3-en-1-ol (CID 247) C₈H₁₄O 5,5-dimethyl Hydroxyl Synthetic
4-Methyl-2-prop-1-en-2-ylcyclohexan-1-ol C₁₁H₁₈O 4-methyl; 2-prop-1-en-2-yl Hydroxyl Synthetic isomers
Elemol acetic acid C₁₇H₂₈O₂ Cyclohexenyl core with acetate and ethenyl Acetate ester Natural (e.g., essential oils)
9,10-Secocholesta-5(10),6,8-trien-3-ol C₂₇H₄₄O Secosteroid backbone with conjugated double bonds Hydroxyl Vitamin D3 precursor

Key Comparisons:

Isomers such as 4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol (from ) exhibit varied electronic effects due to the prop-1-en-2-yl group, which may enhance electrophilic addition reactivity compared to the target’s ethenyl group.

Functional Group Influence :

  • The hydroxyl group in this compound contrasts with the acetate ester in elemol acetic acid . The latter’s lipophilicity enhances membrane permeability, making it more suitable for fragrance applications, whereas the hydroxyl group favors hydrogen bonding in aqueous environments.

Conformational Dynamics :

  • Puckering coordinates (as defined in ) differ between analogs. For example, the 2,2-dimethyl substitution in the target compound likely induces a distinct ring conformation compared to 5,5-dimethyl-cyclohex-3-en-1-ol, affecting intermolecular interactions in crystal packing or biological binding.

Biological Relevance :

  • While 9,10-secocholesta-5(10),6,8-trien-3-ol (a vitamin D3 precursor) shares a hydroxylated cyclohexenyl motif, its extended conjugated system enables UV-B-induced photolysis, a feature absent in the target compound .

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